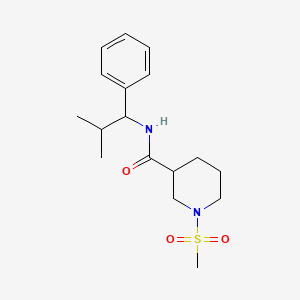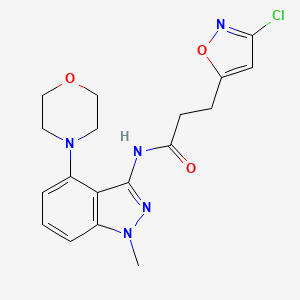![molecular formula C15H14N2O3S2 B5558705 4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5558705.png)
4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline and quinoxalinone derivatives, including structures similar to 4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone, often involves multi-component reactions that can include steps like aza-Michael addition, cyclization reactions, and the use of ethynyl ketene-S,S-acetals as reactive intermediates (Kang et al., 2016). Such synthetic routes allow for the incorporation of various functional groups, leading to a wide range of derivatives with different properties.
Molecular Structure Analysis
The molecular structure of sulfone derivatives, including those similar to the compound of interest, often features significant geometrical constancy despite the presence of various substituents, which can modulate the properties of the molecule. Electronic charge transfer within these molecules typically occurs from amino to sulfonyl groups, influencing the molecular conformation and reactivity (Bertolasi et al., 1993).
Chemical Reactions and Properties
Compounds like 4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone can participate in various chemical reactions, including cascade cyclizations and reactions with sulfinic acids, leading to the formation of sulfone-containing quinolones. These reactions are facilitated by the presence of functional groups such as azido, acetylenic, and sulfinic acid groups, which contribute to the reactivity and potential applications of these compounds (Zhou et al., 2016).
Physical Properties Analysis
The physical properties of such compounds are closely related to their molecular structure and the nature of their substituents. Crystallographic studies can provide detailed information about the conformation and arrangement of molecules in the solid state, which is crucial for understanding their physical behavior and interactions with other molecules (Li et al., 2006).
Chemical Properties Analysis
The chemical properties of 4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone derivatives are influenced by the presence of sulfonyl and other functional groups. These groups affect the electron distribution within the molecule, modulating its reactivity towards nucleophiles and electrophiles, and its behavior in chemical reactions (Bertolasi et al., 1993). Understanding these properties is essential for the application of such compounds in synthesis, catalysis, and materials science.
Scientific Research Applications
Anticancer Properties
4-{[4-(Methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone derivatives have shown potential in anticancer research. A study by Jaskulska et al. (2022) investigated the synthesis of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, a closely related group of compounds. These compounds exhibited significant cytotoxic activity against cancer cell lines, highlighting their potential in cancer treatment research (Jaskulska et al., 2022).
Molecular Structure and Electronic Effects
The molecular structure and electronic effects of similar compounds have been extensively studied. Bertolasi et al. (1993) analyzed the crystal structures of 4-aminophenyl 4-X-phenyl sulfones, revealing insights into the charge redistribution and geometrical constancy of these molecules. Such structural and electronic insights are crucial for understanding how these compounds can be effectively utilized in various fields (Bertolasi et al., 1993).
Reactivity with Radicals
The reactivity of these compounds with sulfur-centered radicals has been explored, which is important for understanding their potential in various chemical reactions. Damiani et al. (1999) studied the reactions of indolinonic and quinolinic aromatic aminoxyls with sulfur-centered radicals, providing insights into the reaction pathways and product formation (Damiani et al., 1999).
Applications in Material Science
Studies have also explored the use of these compounds in material science. Michelini et al. (2019) examined novel 1–4 quinolinone structures with various ligands, highlighting their utility as building blocks in various fields such as pharmacy, medicine, physics, and engineering (Michelini et al., 2019).
properties
IUPAC Name |
4-(4-methylsulfanylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-21-11-6-8-12(9-7-11)22(19,20)17-10-15(18)16-13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEYPQKCLLXMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203835 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Methylsulfanyl-benzenesulfonyl)-3,4-dihydro-1H-quinoxalin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5558625.png)

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5558642.png)

![2-[(4-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5558652.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide](/img/structure/B5558664.png)
![N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5558677.png)
![3-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5558684.png)
![3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5558689.png)
![1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558693.png)
![1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)

![2-[(2-cyclohexylethyl)thio]-1H-benzimidazole](/img/structure/B5558711.png)
![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)